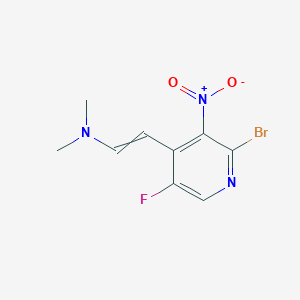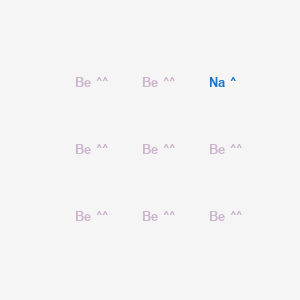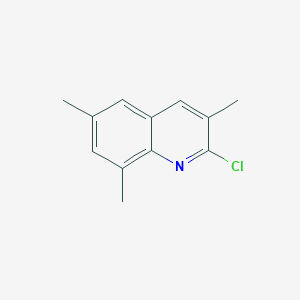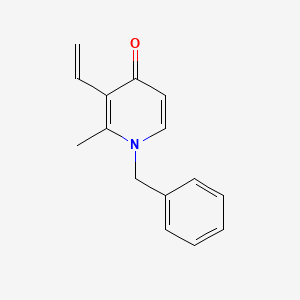![molecular formula C9H12N2O3 B12627874 4-Nitro-3-[(propan-2-yl)oxy]aniline CAS No. 919481-72-4](/img/structure/B12627874.png)
4-Nitro-3-[(propan-2-yl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-3-[(propan-2-yl)oxy]aniline is an organic compound with the molecular formula C9H12N2O3 It is a derivative of aniline, where the amino group is substituted with a nitro group at the fourth position and an isopropoxy group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-[(propan-2-yl)oxy]aniline can be achieved through several methods. One common approach involves the nitration of 3-[(propan-2-yl)oxy]aniline. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position.
Another method involves the reaction of 4-nitroaniline with isopropyl alcohol in the presence of a suitable catalyst, such as sulfuric acid, to form the isopropoxy derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-3-[(propan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or potassium hydroxide in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 4-Amino-3-[(propan-2-yl)oxy]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: 4-Nitroso-3-[(propan-2-yl)oxy]aniline or further oxidized products.
Aplicaciones Científicas De Investigación
4-Nitro-3-[(propan-2-yl)oxy]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: The compound is used in the production of dyes and pigments, contributing to the development of colorants with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-3-[(propan-2-yl)oxy]aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic or toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: Lacks the isopropoxy group, making it less hydrophobic and potentially less bioavailable.
3-[(propan-2-yl)oxy]aniline: Lacks the nitro group, which reduces its reactivity and potential biological activity.
4-Amino-3-[(propan-2-yl)oxy]aniline: The reduced form of 4-Nitro-3-[(propan-2-yl)oxy]aniline, with different chemical properties and applications.
Uniqueness
This compound is unique due to the presence of both the nitro and isopropoxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
919481-72-4 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
4-nitro-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-6(2)14-9-5-7(10)3-4-8(9)11(12)13/h3-6H,10H2,1-2H3 |
Clave InChI |
YTUPBIXJRBARST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Chlorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12627793.png)

![3-{[(4-Methoxy-2-methylphenyl)methyl]amino}propane-1-sulfonic acid](/img/structure/B12627806.png)
![N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetamide](/img/structure/B12627811.png)

![Spiro[3H-indole-3,1'-[1H]pyrido[3,4-b]indol]-2(1H)-one,5-chloro-2',3',4',9'-tetrahydro-3'-methyl-,(1'R,3'S)-](/img/structure/B12627816.png)

![Benzenemethanamine, 3-(1-methylethoxy)-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12627824.png)

![N-{4-[(4-Fluorophenoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12627835.png)


![5-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide;hydrochloride](/img/structure/B12627841.png)

